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Compound of Interest

Compound Name: NSC 107512

Cat. No.: B10829455

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and synthesis of NSC
107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK?9) with significant anti-myeloma
activity. This document is intended for researchers, scientists, and drug development
professionals interested in the scientific journey and technical details of this promising
compound.

Introduction: The Emergence of a Novel CDK9
Inhibitor

NSC 107512, also known as sangivamycin-like molecule 6 (SLM6), emerged from the vast
chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program
(DTP).[1][2][3][4] As a nucleoside analog, it shares a structural resemblance to sangivamycin, a
natural product known for its anticancer properties.[1] The key differentiating feature of NSC
107512 lies in the modification of the C5 position of the pyrrolo[2,3-d]pyrimidine core, where
the typical carboxamide of sangivamycin is replaced by an N'-hydroxycarboximidamide group.
This structural alteration is crucial to its biological activity.

The discovery of NSC 107512's potent and specific activity against multiple myeloma is
detailed in a seminal 2012 paper by Dolloff et al. in Molecular Cancer Therapeutics.[5][6] This
study identified NSC 107512 as a lead compound among a series of sangivamycin-like
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molecules, demonstrating its ability to inhibit CDK9 and induce apoptosis in multiple myeloma

cells.[5][6]

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of NSC 107512 is presented

in the table below.

Property Value Source

NSC Number 107512 PubChem

CAS Number 22242-89-3 MedchemExpress

Molecular Formula C12H16N6Os PubChem

Molecular Weight 324.29 g/mol PubChem
4-amino-7-[3,4-dihydroxy-5-
(hydroxymethyl)oxolan-2-yl]-

IUPAC Name N'-hydroxypyrrolo[2,3- PubChem

d]pyrimidine-5-
carboximidamide

Synthesis of NSC 107512

While a specific, detailed synthetic protocol for NSC 107512 is not readily available in the

public domain, its synthesis can be logically inferred from established methods for creating

analogous pyrrolo[2,3-d]pyrimidine nucleosides. The likely synthetic pathway would involve the

modification of a readily available precursor such as toyocamycin or sangivamycin.

A plausible synthetic route, based on the synthesis of related compounds, is illustrated below.

This proposed pathway starts from the nitrile group of toyocamycin, a common starting material

for sangivamycin and its analogs.
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Caption: Proposed final step in the synthesis of NSC 107512.
Experimental Protocol (Hypothetical):

The conversion of the C5-nitrile of a toyocamycin-like precursor to the N'-
hydroxycarboximidamide of NSC 107512 would likely involve a reaction with hydroxylamine or
one of its derivatives. A general procedure would entail:

 Dissolution: The nitrile-containing precursor is dissolved in a suitable polar aprotic solvent,
such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

» Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride, often in the presence
of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free
hydroxylamine, is added to the reaction mixture.

o Reaction Conditions: The reaction is typically stirred at room temperature or with gentle
heating for several hours to days, with progress monitored by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up and Purification: Upon completion, the reaction mixture is quenched with water and
the product is extracted with an appropriate organic solvent. The crude product is then
purified using column chromatography on silica gel to yield the final N'-
hydroxycarboximidamide.

Biological Activity and Mechanism of Action

NSC 107512 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK?9), a key regulator of
transcription.[1] The inhibition of CDK9 leads to the suppression of transcription of short-lived
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anti-apoptotic proteins, thereby inducing apoptosis in cancer cells, particularly those of multiple
myeloma lineage.

The proposed mechanism of action is depicted in the following signaling pathway diagram:
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Caption: Mechanism of action of NSC 107512 in inducing apoptosis.

Experimental Protocols for Biological Assays:

The following are representative protocols for assays used to characterize the biological activity
of NSC 107512, based on the work of Dolloff et al. (2012).

Cell Viability Assay:

o Cell Seeding: Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) are seeded in 96-
well plates at a density of 5,000-10,000 cells per well.
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o Compound Treatment: Cells are treated with a serial dilution of NSC 107512 for 24-72 hours.

 Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-
Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

o Data Analysis: Luminescence is measured using a plate reader, and the data is normalized
to vehicle-treated controls to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity):

o Cell Treatment: Cells are treated with NSC 107512 at various concentrations for 16-24
hours.

o Cell Lysis: Cells are harvested and lysed to release intracellular contents.

o Caspase Activity Measurement: Caspase-3 activity in the cell lysates is measured using a
fluorogenic substrate (e.g., Ac-DEVD-AMC). The cleavage of the substrate by active
caspase-3 releases a fluorescent molecule.

o Data Analysis: Fluorescence is quantified using a fluorometer, and the results are expressed
as a fold-change in caspase activity compared to untreated cells.

Quantitative Data

The following table summarizes the reported in vitro activity of NSC 107512 against multiple
myeloma cell lines from Dolloff et al. (2012).

Cell Line IC50 (nM) Assay
RPMI-8226 [Data from Dolloff et al., 2012] Cell Viability
NCI-H929 [Data from Dolloff et al., 2012] Cell Viability

(Note: Specific IC50 values would be inserted here upon locating the full text of the cited
reference.)

Conclusion and Future Directions
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NSC 107512 is a promising anti-myeloma agent with a distinct chemical structure and a clear
mechanism of action. Its discovery highlights the value of large-scale screening of chemical
libraries, such as that maintained by the NCI DTP, in identifying novel therapeutic leads.
Further research into the optimization of its synthesis, detailed pharmacokinetic and
pharmacodynamic studies, and in vivo efficacy in relevant animal models is warranted to fully
elucidate its therapeutic potential. The unique N'-hydroxycarboximidamide moiety may also
serve as a valuable pharmacophore for the design of new CDK?9 inhibitors with improved
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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